10-Dodecenoic acid
CAS No.:
Cat. No.: VC1814856
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22O2 |
|---|---|
| Molecular Weight | 198.3 g/mol |
| IUPAC Name | (E)-dodec-10-enoic acid |
| Standard InChI | InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+ |
| Standard InChI Key | AZCVFLMXESYPIR-NSCUHMNNSA-N |
| Isomeric SMILES | C/C=C/CCCCCCCCC(=O)O |
| SMILES | CC=CCCCCCCCCC(=O)O |
| Canonical SMILES | CC=CCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Properties
10-Dodecenoic acid is a 12-carbon monounsaturated fatty acid with a trans double bond at the 10th position. Its structure places it in the category of medium-chain fatty acids with unsaturated characteristics, creating a unique profile of chemical properties.
Fundamental Chemical Properties
The compound exhibits distinct physical and chemical properties that define its behavior in biological systems and chemical reactions. Key chemical properties are summarized in the following table:
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| Configuration | Trans (E) |
| Functional Groups | Carboxylic acid, carbon-carbon double bond |
| Chemical Class | Monounsaturated fatty acid |
| Double Bond Position | 10 |
| Structure Type | Medium-chain fatty acid |
The chemical structure of 10-dodecenoic acid features a carboxylic acid group at position 1 and a trans-configured double bond between carbons 10 and 11 . This configuration contributes to its relatively straight molecular shape compared to cis-unsaturated fatty acids.
Physical Characteristics
As a monounsaturated fatty acid, 10-dodecenoic acid demonstrates intermediate physical properties between fully saturated and polyunsaturated fatty acids. The trans configuration of its double bond results in a more organized molecular packing than would be found in a cis-configured analog, affecting properties such as melting point and solubility.
Nomenclature and Identification
Naming Conventions
10-Dodecenoic acid is known by several names in scientific literature and chemical databases, reflecting different naming systems and conventions used across chemistry disciplines.
Identifiers and Synonyms
The comprehensive identification information for 10-dodecenoic acid is presented in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | (E)-dodec-10-enoic acid |
| Common Names | 10-dodecenoic acid, 10-Lauroleic acid, trans-10-dodecenoic acid |
| PubChem CID | 5282734 |
| ChEBI ID | CHEBI:38379 |
| Lipid Maps ID | LMFA01030042 |
| InChI | InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+ |
| InChI Key | AZCVFLMXESYPIR-NSCUHMNNSA-N |
| SMILES | C/C=C/CCCCCCCCC(=O)O |
| Fatty Acid Notation | C12:1, n-2 trans |
The compound is systematically classified as (E)-dodec-10-enoic acid according to IUPAC nomenclature . In fatty acid notation, it is designated as C12:1, n-2 trans, indicating a 12-carbon chain with one double bond located at the second carbon from the omega end .
Structural Relationships
Comparison with Related Fatty Acids
10-Dodecenoic acid belongs to a family of structurally related fatty acids that share similar carbon chain lengths but differ in their unsaturation patterns and functional group modifications. This compound represents a unique structural category within medium-chain fatty acids due to its specific unsaturation pattern.
Derivatives and Metabolites
Several important derivatives of 10-dodecenoic acid have been identified and studied, including:
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12-Oxo-10(E)-dodecenoic acid (Traumatin) - A plant hormone with an additional aldehyde group at position 12
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9,12-Dioxo-10(E)-dodecenoic acid (DODE) - A product formed during lipid peroxidation processes
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10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)- (9-Hydroxytraumatin) - A hydroxylated derivative with biological significance in plant systems
The relationship between these compounds illustrates the structural diversity that can arise from modifications to the basic 10-dodecenoic acid framework.
Biochemical Significance
Metabolic Pathways
10-Dodecenoic acid participates in fatty acid metabolism pathways, particularly in contexts involving medium-chain fatty acid processing. Its unique structure with the double bond positioned at carbon 10 creates distinct biochemical properties that influence its metabolism and biological functions.
Role in Biological Systems
Although less well-studied than some more common fatty acids, 10-dodecenoic acid and its derivatives appear to play important roles in certain biological processes. For example, its oxidized derivative traumatin (12-oxo-10(E)-dodecenoic acid) functions as a plant hormone . This suggests that 10-dodecenoic acid may serve as a precursor to biologically active compounds in plant systems.
Research Applications
Analytical Chemistry
The unique structure of 10-dodecenoic acid makes it useful in analytical chemistry applications. Its specific spectral properties and chromatographic behavior allow it to serve as a reference compound in fatty acid analysis. The compound can be detected and quantified using techniques such as:
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Gas chromatography-mass spectrometry (GC-MS)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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Nuclear magnetic resonance (NMR) spectroscopy
Biochemical Research
In biochemical research, 10-dodecenoic acid serves as an important model compound for studying:
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Fatty acid oxidation mechanisms
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Enzymatic transformations of unsaturated fatty acids
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Structure-activity relationships in fatty acid biology
Related Research Findings
Studies on Oxidation Products
Research has identified significant findings regarding oxidation products of 10-dodecenoic acid. One important derivative, 9,12-dioxo-10(E)-dodecenoic acid (DODE), has been studied for its protein modification properties. A study published in Chemical Research in Toxicology identified 32 primary proteins that become modified by DODE in MCF7 breast cancer cells . These protein modifications may serve as indicators of oxidative stress.
Plant Biochemistry Applications
10-Dodecenoic acid-related compounds have been studied in the context of plant biochemistry. The derivative traumatin (12-oxo-10(E)-dodecenoic acid) has been identified as a plant hormone with roles in plant response mechanisms . This compound is described as "a monounsaturated fatty acid comprising dodecanoic acid having a trans-double bond at the 10-position and a 12-oxo group" and "has a role as a plant hormone" .
Enzymatic Transformations
The enzymatic processes involving 10-dodecenoic acid and related compounds have been investigated. For instance, 9-hydroxytraumatin (10-dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-) is synthesized through enzymatic conversion processes involving enzyme preparations from soybean and alfalfa seedlings. These enzymatic pathways demonstrate the biological significance of 10-dodecenoic acid as a precursor molecule.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
The detection and quantification of 10-dodecenoic acid typically involve chromatographic separation techniques coupled with various detection methods. These analytical approaches enable researchers to identify and measure this compound in complex biological matrices.
Spectroscopic Identification
Spectroscopic methods provide valuable tools for structural confirmation of 10-dodecenoic acid. Mass spectrometry, particularly electron impact mass spectrometry (EI-MS), has been employed for the identification of related compounds. In one study, researchers used derivatization with pentafluorobenzyl-hydroxylamine-hydrochloride followed by methylation of acidic groups to identify the related compound 9,12-dioxo-10(Z)-dodecenoic acid .
Future Research Directions
Knowledge Gaps
Despite the information available about 10-dodecenoic acid, several knowledge gaps remain that present opportunities for future research:
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Comprehensive characterization of biochemical pathways involving 10-dodecenoic acid
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Detailed understanding of its biological functions beyond serving as a precursor to active compounds
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Investigation of potential health effects and applications in medical research
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